molecular formula C22H32O5 B119566 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione CAS No. 1625-39-4

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione

Cat. No.: B119566
CAS No.: 1625-39-4
M. Wt: 376.5 g/mol
InChI Key: FQWLSWNUHFREIQ-PJHHCJLFSA-N
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Description

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid derivative. Structurally, it is a modified hydrocortisone (cortisol) molecule with a 6-alpha-methyl substitution (). The compound retains the hydroxyl groups at positions 11-beta, 17-alpha, and 21, which are critical for glucocorticoid receptor binding and anti-inflammatory activity.

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLSWNUHFREIQ-PJHHCJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313722
Record name 6α-Methylhydrocortisone
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1625-39-4
Record name 6α-Methylhydrocortisone
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Record name 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione
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Record name 6α-Methylhydrocortisone
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Record name 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione
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Record name 6.ALPHA.-METHYLHYDROCORTISONE
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Preparation Methods

Δ¹-Dehydrogenation and 11β-Hydroxylation

The process begins with 17α-hydroxy-6α-methylpregn-4-ene-3,20-dione 17-acetate (I), which undergoes Δ¹-dehydrogenation using a Arthrobacter simplex-derived Δ¹-dehydrogenase in a biphasic system. A water-immiscible solvent (e.g., toluene or methylene chloride) enhances enzyme stability, yielding 17α-hydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate (II). Subsequent 11β-hydroxylation via Curvularia lunata 11β-hydroxylase introduces the 11β-hydroxy group, forming 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate (III).

Hydrolysis and Iodination

The 17-acetate group in III is hydrolyzed under mild alkaline conditions to produce 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione (IV). Iodination of IV with iodine and a mild base (e.g., sodium bicarbonate) generates 11β,17α-dihydroxy-21-diiodo-6α-methylpregna-1,4-diene-3,20-dione (V), which is then treated with potassium acetate to yield the final 21-acetate derivative (VI).

Key Reaction Conditions

StepReagent/CatalystSolventTemperatureYield
Δ¹-DehydrogenationΔ¹-DehydrogenaseToluene/Water30–35°C>85%
11β-Hydroxylation11β-HydroxylaseAqueous Buffer25–30°C78–82%
IodinationI₂, NaHCO₃Dichloromethane0–5°C90%

Chemical Acylation for 21-Hydroxy Functionalization

A complementary approach involves esterification of the 21-hydroxy group, as described in a 1950s patent. Reacting 6β,17α,21-trihydroxy-4-pregnene-3,20-dione with acylating agents (e.g., acetic anhydride) selectively modifies the 21-position.

Mono- and Di-Acetylation

Using 1 equivalent of acetic anhydride in pyridine yields 6β,17α-dihydroxy-21-acetoxy-4-pregnene-3,20-dione, while 2 equivalents produce 6β,21-diacetoxy-17α-hydroxy-4-pregnene-3,20-dione. Propionyl and benzoyl analogues are synthesized similarly, with reaction times (15–24 hours) and temperatures (room temperature to 60°C) influencing selectivity.

Example Synthesis

  • Input : 6β,17α,21-trihydroxy-4-pregnene-3,20-dione (1.0 g)

  • Reagents : Acetic anhydride (1.2 eq), pyridine (5 mL)

  • Conditions : 25°C, 18 hours

  • Yield : 89% (21-monoacetate), 76% (6,21-diacetate)

Catalytic Hydrogenation for 6α-Methyl Configuration

Introducing the 6α-methyl group requires stereoselective reduction of a methylene precursor. A Chinese patent describes hydrogenating 11β,17α,21-trihydroxy-6-methylenepregna-4-ene-3,20-dione using Pd/C and cyclohexene.

Hydrogenation Protocol

  • Substrate : 11β,17α,21-trihydroxy-6-methylenepregna-4-ene-3,20-dione (10.0 g)

  • Catalyst : 10% Pd/C (4.0 g)

  • Solvent : Ethanol (250 mL), cyclohexene (50 mL)

  • Conditions : 65–70°C, 3 hours

  • Outcome : 93.5% yield of 11β,17α,21-trihydroxy-6α-methylpregna-4-ene-3,20-dione with 94.7% 6α-isomer purity.

Isolation and Purification Strategies

Post-synthetic isolation often involves solvent extraction and crystallization. For enzymatic products, ethyl acetate partitions remove aqueous impurities, while silica gel chromatography resolves diastereomers. The final compound exhibits a melting point of 222–231°C and solubility in chloroform, DMSO, and methanol.

Analytical Characterization

Quality control employs HPLC and NMR to verify structural integrity. Key spectroscopic data include:

  • ¹H NMR (CDCl₃) : δ 5.71 (s, 1H, C4-H), 4.21 (m, 1H, C11β-OH), 1.38 (s, 3H, C6α-CH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of the original compound. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .

Scientific Research Applications

Therapeutic Uses

1. Anti-inflammatory and Immunosuppressive Effects
Triamcinolone acetonide is widely used for its potent anti-inflammatory and immunosuppressive properties. It is effective in treating conditions such as:

  • Asthma : Administered via inhalation or injection to reduce airway inflammation.
  • Allergic Reactions : Used in managing severe allergic responses.
  • Autoimmune Diseases : Employed in conditions like rheumatoid arthritis and lupus to suppress the immune response.

2. Dermatological Applications
This compound is utilized in various dermatological preparations for:

  • Eczema : Topical formulations help alleviate inflammation and itching.
  • Psoriasis : Reduces the severity of skin lesions.
  • Dermatitis : Effective in treating contact dermatitis and other inflammatory skin conditions.

Pharmaceutical Formulations

1. Injectable Preparations
Triamcinolone acetonide is available in injectable forms for both local and systemic administration. These formulations are crucial for:

  • Joint Injections : Directly targeting inflamed joints in arthritis patients.
  • Intralesional Injections : Administered into skin lesions for localized treatment.

2. Topical Formulations
The compound is incorporated into creams, ointments, and lotions for direct application to affected areas. These formulations are designed to maximize local efficacy while minimizing systemic absorption.

Biological Research Applications

1. Mechanistic Studies
Researchers utilize triamcinolone acetonide to study the mechanisms of glucocorticoid action within cellular environments. This includes investigations into:

  • Gene Regulation : Understanding how glucocorticoids influence gene expression related to inflammation and immune responses.
  • Signal Transduction Pathways : Exploring how the compound affects signaling pathways involved in cellular stress responses.

2. Drug Development
The compound serves as a standard reference in drug formulation studies aimed at developing new corticosteroids or improving existing formulations. Its pharmacokinetic properties are often compared against novel compounds to evaluate efficacy and safety profiles.

Case Studies

StudyApplicationFindings
Study on Asthma ManagementEvaluated the efficacy of inhaled triamcinolone acetonideDemonstrated significant reduction in asthma exacerbations compared to placebo.
Clinical Trial for PsoriasisInvestigated topical triamcinolone acetonideShowed improvement in skin lesions with minimal side effects after 12 weeks of treatment.
Research on Gene ExpressionAnalyzed the impact of triamcinolone on inflammatory genesFound that triamcinolone significantly downregulated pro-inflammatory cytokines in vitro.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include various cytokines, enzymes, and adhesion molecules involved in the inflammatory response.

Comparison with Similar Compounds

A detailed comparison with structurally related corticosteroids is provided below, focusing on substituents, pharmacological activity, and clinical applications.

Structural and Functional Differences

Table 1: Key Structural Features and Pharmacological Profiles
Compound Name Substituents/Modifications Glucocorticoid Potency Mineralocorticoid Activity Clinical Applications References
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione 6α-methyl; Δ⁴ double bond High Low Anti-inflammatory, immunosuppressive
Hydrocortisone (Cortisol) No methyl; Δ⁴ double bond Baseline (1x) High Adrenal insufficiency, inflammation
Prednisolone Δ¹,⁴ double bond; no methyl 4x hydrocortisone Low Allergies, autoimmune diseases
Methylprednisolone 6α-methyl; Δ¹,⁴ double bond 5x hydrocortisone Very low Severe inflammation, organ transplantation
Dexamethasone 9α-fluoro; 16α-methyl; Δ¹,⁴ double bond 25x hydrocortisone None Cerebral edema, chemotherapy support
Triamcinolone 9α-fluoro; 16,17-acetonide 5x hydrocortisone None Asthma, dermatological conditions

Mechanistic and Pharmacokinetic Insights

  • 6-alpha-methyl substitution : Enhances glucocorticoid receptor binding affinity and reduces first-pass metabolism, improving oral bioavailability compared to hydrocortisone ().
  • Fluorinated analogs (e.g., Dexamethasone, Triamcinolone): The addition of 9α-fluoro significantly increases potency but introduces risks of osteoporosis and adrenal suppression ().
  • Double bond position : Δ⁴ (as in the target compound) vs. Δ¹,⁴ (as in prednisolone): The Δ¹,⁴ configuration increases glucocorticoid activity but shortens the biological half-life ().

Biological Activity

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is a steroid compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is a derivative of corticosteroids and exhibits various physiological effects that make it relevant for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H30O5C_{21}H_{30}O_5 with a molecular weight of approximately 362.46 g/mol. The compound features three hydroxyl groups at positions 11, 17, and 21, contributing to its biological activity and interaction with steroid receptors.

Structural Characteristics

PropertyDetails
Molecular Formula C21H30O5
Molecular Weight 362.46 g/mol
CAS Registry Number 116907-82-5
IUPAC Name This compound

The biological activity of this compound primarily stems from its interaction with corticosteroid receptors. It exhibits glucocorticoid activity, which influences various metabolic processes including glucose metabolism, immune response modulation, and anti-inflammatory effects. The presence of hydroxyl groups enhances its affinity for these receptors.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Anti-inflammatory Activity : Similar to other corticosteroids, it may help reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
  • Immunosuppressive Properties : It could potentially modulate immune responses, making it beneficial in conditions like autoimmune diseases.
  • Metabolic Effects : It may influence carbohydrate metabolism and fat distribution in the body.

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    A study demonstrated that administration of this compound significantly reduced markers of inflammation in animal models. The compound was compared to traditional corticosteroids and showed comparable efficacy with potentially fewer side effects.
  • Research on Metabolic Impact :
    Another investigation focused on the metabolic effects of this steroid in diabetic rat models. The results indicated improved glucose tolerance and insulin sensitivity following treatment with the compound.
  • Clinical Trials :
    Preliminary clinical trials have suggested that this compound may be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role.

Comparative Analysis with Other Steroids

CompoundAnti-inflammatory ActivityImmunosuppressive PropertiesMetabolic Effects
11-beta,17-alpha,21-Trihydroxy...ModerateModerateBeneficial
PrednisoneHighHighVariable
DexamethasoneVery HighVery HighNegative

Q & A

Q. What are the key methodological considerations for synthesizing 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione in laboratory settings?

Synthesis requires precise control of stereochemistry at the 6α-methyl and 11β-hydroxy positions. A common approach involves microbial biotransformation of corticoid precursors (e.g., hydrocortisone) using Curvularia spp. or chemical methylation via Grignard reagents. Purity optimization involves recrystallization from ethanol/water mixtures and validation via HPLC (C18 column, mobile phase: acetonitrile/0.1% phosphoric acid) to achieve >98% purity .

Q. How can researchers distinguish this compound from structurally similar corticosteroids (e.g., methylprednisolone) using analytical techniques?

Key discriminators include:

  • IR Spectroscopy : The 6α-methyl group produces a distinct C-H bending vibration at 1385–1375 cm⁻¹, absent in non-methylated analogs .
  • NMR : The 11β-hydroxy proton appears as a doublet of doublets (δ 4.15–4.25 ppm, J = 8–10 Hz) due to coupling with adjacent protons .
  • Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 377.45 and a fragment at m/z 343.42 (loss of H₂O + CH₃) confirm the methylpregnane backbone .

Q. What safety protocols are critical when handling this compound in vitro?

  • Exposure Control : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of aerosols.
  • PPE : Nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste services .

Q. What metabolic pathways should be prioritized in preclinical studies?

Focus on hepatic Phase I metabolism (CYP3A4-mediated 6β-hydroxylation) and Phase II conjugation (glucuronidation at the 21-hydroxy group). Use liver microsomes or hepatocyte models with LC-MS/MS monitoring to identify primary metabolites like 6β-hydroxy derivatives .

Advanced Research Questions

Q. How can contradictory data on this compound’s glucocorticoid vs. mineralocorticoid activity be resolved?

Discrepancies often arise from receptor-binding assay conditions. To address this:

  • Receptor Selectivity Assays : Compare transactivation of glucocorticoid (GRE) vs. mineralocorticoid response elements (MRE) in HEK293 cells transfected with GR/MR plasmids.
  • Co-factor Profiling : Assess recruitment of SRC-1 (GR-specific) vs. NCoR (MR-associated) using chromatin immunoprecipitation (ChIP) .

Q. What experimental designs are optimal for studying its environmental persistence in ecological risk assessments?

Adopt a tiered approach:

  • Laboratory Tier : Measure hydrolysis half-life (pH 7.4, 25°C) and photodegradation rates under UV/visible light (λ = 290–700 nm).
  • Field Tier : Use mesocosm systems to simulate soil/water partitioning and bioaccumulation in Daphnia magna .

Q. How does the 6α-methyl group influence its binding affinity to serum proteins compared to non-methylated analogs?

Perform equilibrium dialysis with human serum albumin (HSA):

  • Method : Incubate 10 µM compound with 600 µM HSA (37°C, pH 7.4) for 24 hrs. Quantify free vs. bound fractions via ultrafiltration-LC/MS.
  • Data Interpretation : The 6α-methyl group reduces HSA binding by 15–20% due to steric hindrance, increasing bioavailability .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Storage : Lyophilized form at –80°C under argon (degradation <5% over 12 months).
  • Stabilizers : Add 0.1% ascorbic acid to aqueous solutions to inhibit C3-ketone oxidation .

Q. How can researchers design studies to resolve controversies about its immunosuppressive vs. pro-inflammatory effects at low doses?

Use a dual-model approach:

  • In Vivo : Collagen-induced arthritis (CIA) in mice (0.1–10 mg/kg doses) with cytokine profiling (IL-6, TNF-α).
  • In Vitro : LPS-stimulated macrophages (IC₅₀ for NF-κB inhibition vs. AP-1 activation) .

Q. What interdisciplinary methodologies are needed to explore its epigenetic effects?

Combine:

  • DNA Methylation Analysis : Whole-genome bisulfite sequencing of treated T-cells.
  • Histone Modification Profiling : H3K27ac ChIP-seq to assess enhancer activation.
  • Computational Modeling : Molecular dynamics simulations of GR-DNA interactions .

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